molecular formula C16H23N3O5S B4109725 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B4109725
M. Wt: 369.4 g/mol
InChI Key: XVOIBLYYQHYHDZ-UHFFFAOYSA-N
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Description

2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a cyclohexyl group, a nitrophenyl group, and a methylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of a suitable aromatic precursor, followed by coupling with the glycinamide backbone.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N~2~-cyclohexyl-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N~2~-cyclohexyl-N~1~-(2-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the methyl group on the phenyl ring, which may influence its steric properties and interactions.

    N~2~-cyclohexyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide: Lacks the methylsulfonyl group, which may alter its solubility and chemical reactivity.

Uniqueness

2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-12-8-9-14(19(21)22)10-15(12)17-16(20)11-18(25(2,23)24)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOIBLYYQHYHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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